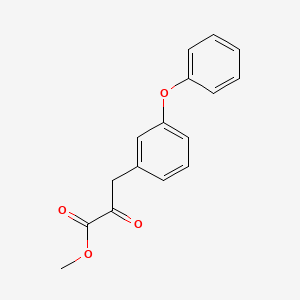
Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate is an organic compound with the molecular formula C16H16O3. It is a member of the phenylpropanoic acid derivatives and is known for its various applications in scientific research and industry. This compound is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to a propanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate typically involves the esterification of 3-(3-phenoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction parameters, such as temperature and pressure, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-oxo-3-phenylpropanoate
- Methyl 2-oxo-3-phenylpropanoate
- Methyl 3-oxo-3-(2-phenoxyphenyl)propanoate
Uniqueness
Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate is unique due to the presence of the phenoxy group attached to the phenyl ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl 2-oxo-3-(3-phenoxyphenyl)propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14O3
- Molecular Weight : 270.28 g/mol
- Structural Features : The compound features a keto group, an ester linkage, and a phenoxy substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The keto group can participate in nucleophilic addition reactions, while the phenoxy group may engage in hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of specific targets, leading to various biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing phenoxy groups can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antiparasitic Effects
There is growing interest in the antiparasitic potential of compounds related to this compound. Recent studies have suggested that modifications to the phenoxy group can enhance activity against malaria parasites, specifically by targeting the proteasome pathway .
Case Studies
- Antimalarial Activity :
- Inhibition of Enzymatic Activity :
Research Findings Summary Table
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-oxo-3-(3-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)15(17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
QLVUPPISYDVVPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















